molecular formula C26H28N4O4 B11113900 1,4-Bis(3-phthalimidopropyl)piperazine

1,4-Bis(3-phthalimidopropyl)piperazine

Cat. No.: B11113900
M. Wt: 460.5 g/mol
InChI Key: XFNNGPQZTYFXLK-UHFFFAOYSA-N
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Description

2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple isoindole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoindole Ring: The initial step involves the cyclization of phthalic anhydride with primary amines to form isoindole derivatives.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the isoindole derivative reacts with piperazine derivatives under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate compounds through alkylation or acylation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the isoindole or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2,3-dione derivatives, while reduction may produce isoindoline derivatives.

Scientific Research Applications

2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its dual isoindole and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazin-1-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C26H28N4O4/c31-23-19-7-1-2-8-20(19)24(32)29(23)13-5-11-27-15-17-28(18-16-27)12-6-14-30-25(33)21-9-3-4-10-22(21)26(30)34/h1-4,7-10H,5-6,11-18H2

InChI Key

XFNNGPQZTYFXLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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